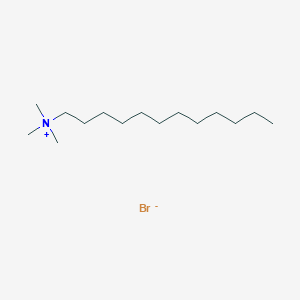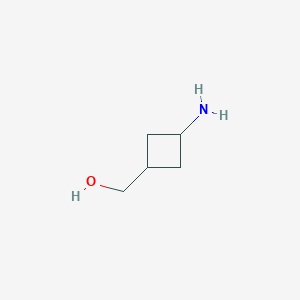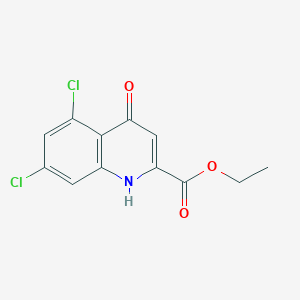
Tepraloxidim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tepraloxydim is a selective herbicide belonging to the cyclohexanedione oxime class. It is primarily used for post-emergence control of grass weeds in various broad-leaved crops such as canola, chickpeas, faba beans, field peas, lentils, lupins, subclover, and vetch . This compound inhibits the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid synthesis in plants .
Aplicaciones Científicas De Investigación
Tepraloxydim has several scientific research applications, including:
Agriculture: It is widely used as a herbicide for controlling grass weeds in various crops.
Environmental Science: Studies have been conducted to monitor and assess the residue levels of tepraloxydim in different environmental matrices, such as soil and water.
Analytical Chemistry: Methods have been developed for the detection and quantification of tepraloxydim in various samples using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.
Mecanismo De Acción
Target of Action
Tepraloxydim primarily targets the enzyme Acetyl-CoA Carboxylase (ACC) which plays a crucial role in fatty acid metabolism . ACC catalyzes the production of malonyl-CoA from acetyl-CoA and CO2, a critical step in fatty acid synthesis . Tepraloxydim also interacts with other targets such as Cytochrome P450 2E1 and Urokinase Plasminogen Activator Surface Receptor .
Mode of Action
Tepraloxydim inhibits the carboxyltransferase (CT) activity of ACC . It binds near the active site of the CT domain, at the interface of its dimer . Unlike other inhibitors, tepraloxydim probes a different region of the dimer interface and requires only small but important conformational changes in the enzyme . This unique binding mode explains the structure-activity relationship of these inhibitors and provides a molecular basis for their distinct sensitivity to some of the resistance mutations .
Biochemical Pathways
The inhibition of ACC by tepraloxydim disrupts the fatty acid synthesis pathway . This disruption affects the production of malonyl-CoA, a key intermediate in fatty acid metabolism . The exact downstream effects of this disruption are complex and may vary depending on the specific biological context.
Result of Action
The inhibition of ACC by tepraloxydim leads to a decrease in fatty acid synthesis, disrupting normal cellular functions and leading to the death of sensitive plants . The exact molecular and cellular effects can vary depending on the specific biological context and the sensitivity of the organism to ACC inhibition.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tepraloxydim. For instance, factors such as soil type, temperature, and rainfall can affect the absorption and degradation of tepraloxydim in the environment Additionally, the presence of other xenobiotics can potentially influence the action of tepraloxydim through interactions at the target site or through effects on its ADME properties
Análisis Bioquímico
Biochemical Properties
Tepraloxydim plays a significant role in biochemical reactions by inhibiting the carboxyltransferase activity of acetyl-CoA carboxylase. This enzyme catalyzes the production of malonyl-CoA from acetyl-CoA and CO2, a crucial step in fatty acid biosynthesis . The compound interacts with the enzyme at the dimer interface, causing small but important conformational changes that inhibit its activity . This interaction disrupts the synthesis of fatty acids, leading to the death of sensitive plants.
Cellular Effects
Tepraloxydim affects various types of cells and cellular processes. It inhibits photosynthesis, disrupts cell division, and impedes respiration in target plants . The compound also decreases the production of chlorophyll and other pigments, resulting in leaf yellowing and eventual death . Additionally, tepraloxydim influences cell signaling pathways and gene expression by inhibiting acetyl-CoA carboxylase, which is involved in the regulation of lipid metabolism .
Molecular Mechanism
At the molecular level, tepraloxydim exerts its effects by binding to the carboxyltransferase domain of acetyl-CoA carboxylase. This binding inhibits the enzyme’s activity, preventing the conversion of acetyl-CoA to malonyl-CoA . The compound’s binding mode involves interactions at the dimer interface of the enzyme, which are crucial for its inhibitory effect . This inhibition disrupts fatty acid synthesis, leading to the death of target plants.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tepraloxydim change over time. The compound is rapidly degraded in aerobic soil, with a half-life of approximately one day . Its stability and degradation are influenced by environmental factors such as temperature and pH. Long-term exposure to tepraloxydim can lead to the development of resistance in target plants, necessitating the use of higher doses or alternative herbicides .
Dosage Effects in Animal Models
The effects of tepraloxydim vary with different dosages in animal models. At low doses, the compound is relatively non-toxic, but at high doses, it can cause adverse effects such as liver and kidney damage . Threshold effects have been observed, with significant toxicity occurring at doses above a certain threshold. These findings highlight the importance of careful dosage management in agricultural applications.
Metabolic Pathways
Tepraloxydim is involved in metabolic pathways related to fatty acid synthesis. It inhibits acetyl-CoA carboxylase, preventing the formation of malonyl-CoA, a key intermediate in fatty acid biosynthesis . This inhibition disrupts the metabolic flux of fatty acids, leading to the accumulation of acetyl-CoA and a decrease in fatty acid levels . The compound’s interaction with acetyl-CoA carboxylase is crucial for its herbicidal activity.
Transport and Distribution
Within cells and tissues, tepraloxydim is transported and distributed through various mechanisms. It is absorbed through the leaves and translocated to other parts of the plant, where it exerts its herbicidal effects . The compound interacts with transporters and binding proteins that facilitate its movement within the plant. Its localization and accumulation in specific tissues are essential for its effectiveness as a herbicide.
Subcellular Localization
Tepraloxydim’s subcellular localization is primarily within the chloroplasts, where acetyl-CoA carboxylase is located . The compound’s activity is influenced by its localization, as it needs to reach the chloroplasts to inhibit the enzyme effectively. Post-translational modifications and targeting signals may play a role in directing tepraloxydim to the chloroplasts, ensuring its herbicidal activity.
Métodos De Preparación
Tepraloxydim is synthesized through a series of chemical reactions involving cyclohexanedione derivatives. The synthetic route typically involves the reaction of cyclohexanedione with various reagents to form the oxime derivative, followed by further modifications to introduce the necessary functional groups . Industrial production methods often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Tepraloxydim undergoes several types of chemical reactions, including:
Oxidation: Tepraloxydim can be oxidized to form various metabolites, including oxazole and imine derivatives.
Substitution: Substitution reactions can introduce different substituents into the cyclohexanedione ring, affecting the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions are typically the oxidized or reduced derivatives of tepraloxydim .
Comparación Con Compuestos Similares
Tepraloxydim is part of the cyclohexanedione oxime class of herbicides, which also includes compounds like sethoxydim, clethodim, and tralkoxydim . Compared to these similar compounds, tepraloxydim has unique binding interactions with the ACCase enzyme, which may contribute to its distinct herbicidal activity and resistance profile . The structural differences between tepraloxydim and other cyclohexanedione oxime herbicides also influence their environmental behavior and persistence .
Propiedades
Número CAS |
149979-41-9 |
|---|---|
Fórmula molecular |
C17H24ClNO4 |
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
2-[(Z)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H24ClNO4/c1-2-14(19-23-7-3-6-18)17-15(20)10-13(11-16(17)21)12-4-8-22-9-5-12/h3,6,12-13,20H,2,4-5,7-11H2,1H3/b6-3+,19-14- |
Clave InChI |
IOYNQIMAUDJVEI-KUNSGPAMSA-N |
SMILES |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O |
SMILES isomérico |
CC/C(=N/OC/C=C/Cl)/C1=C(CC(CC1=O)C2CCOCC2)O |
SMILES canónico |
CCC(=NOCC=CCl)C1=C(CC(CC1=O)C2CCOCC2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)

![Furo[3,2-c]pyridin-2-ylmethanamine](/img/structure/B133487.png)


![(1S,22S,25S,28R,31R,42S)-22-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid](/img/structure/B133501.png)




![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)
